molecular formula C7H8N2O2 B12313997 2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid

2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid

Cat. No.: B12313997
M. Wt: 152.15 g/mol
InChI Key: YYYKAZMWEVBJHZ-UHFFFAOYSA-N
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Description

2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid is an organic compound with the molecular formula C7H8N2O2 It is characterized by the presence of a pyrazole ring attached to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid typically involves the reaction of pyrazole with an appropriate acrylate derivative under controlled conditions. One common method involves the use of a base to deprotonate the pyrazole, followed by nucleophilic addition to the acrylate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The prop-2-enoic acid moiety can also participate in covalent bonding with nucleophilic residues in the active site of enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Pyrazol-1-yl)acetic acid
  • 2-(1H-Pyrazol-1-yl)propanoic acid
  • 2-(1H-Pyrazol-1-yl)butanoic acid

Uniqueness

2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid is unique due to the presence of both a pyrazole ring and a prop-2-enoic acid moiety. This combination allows for diverse chemical reactivity and potential biological activity. The compound’s structure enables it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable tool in scientific research .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-(pyrazol-1-ylmethyl)prop-2-enoic acid

InChI

InChI=1S/C7H8N2O2/c1-6(7(10)11)5-9-4-2-3-8-9/h2-4H,1,5H2,(H,10,11)

InChI Key

YYYKAZMWEVBJHZ-UHFFFAOYSA-N

Canonical SMILES

C=C(CN1C=CC=N1)C(=O)O

Origin of Product

United States

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